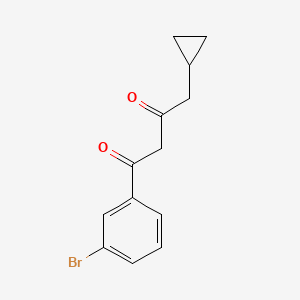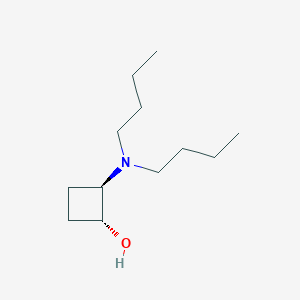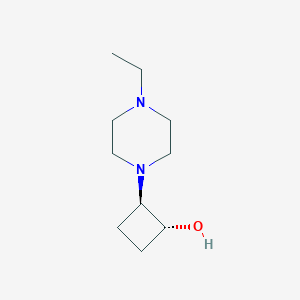
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione
描述
The compound “1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione” is a complex organic molecule. It contains a bromophenyl group, a cyclopropyl group, and a butane-1,3-dione group . The bromophenyl group consists of a phenyl ring (a six-membered carbon ring typical of aromatic compounds) with a bromine atom attached. The cyclopropyl group is a three-membered carbon ring, and butane-1,3-dione is a four-carbon chain with carbonyl (C=O) groups at the first and third positions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution . The cyclopropyl group might be added through a cyclopropanation reaction. The butane-1,3-dione group could potentially be formed through a series of oxidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon chain. The bromophenyl and cyclopropyl groups are likely to add significant steric bulk . The butane-1,3-dione group, with its two carbonyl groups, would likely have a planar structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom on the bromophenyl group could potentially be replaced in a nucleophilic aromatic substitution reaction . The carbonyl groups in the butane-1,3-dione group would make those carbons susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. The presence of the bromophenyl and cyclopropyl groups could potentially increase its hydrophobicity . The butane-1,3-dione group could potentially form hydrogen bonds .科学研究应用
Pharmacology: Anti-arrhythmic Agent Research
The compound has been studied for its potential as an anti-arrhythmic agent. A pharmacokinetic study and metabolite identification of a related compound, 1-(3′-bromophenyl)-heliamine (BH), which shares a bromophenyl moiety with our compound of interest, was conducted . This research is crucial for understanding the absorption and metabolism of such compounds in vivo, which can guide future studies on their efficacy and safety as anti-arrhythmic medications.
Analytical Chemistry: Chromatographic Analysis
In analytical chemistry, derivatives of the compound could be used as standards or reagents in chromatographic methods. The precise structure allows for the development of sensitive and specific assays, particularly in the quantification of similar compounds or metabolites in biological samples .
Material Science: Synthesis of Novel Materials
The bromophenyl group is often used in the synthesis of advanced materials due to its ability to undergo various chemical reactions. The compound could be a precursor in creating novel polymers or co-polymers with unique properties for industrial applications .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound might be used to study enzyme interactions due to its structural specificity. It could act as an inhibitor or modulator for certain enzymes, providing insights into enzyme mechanisms or serving as a lead compound for drug development .
Environmental Science: Pollutant Degradation
Research in environmental science could explore the use of this compound in the degradation of pollutants. Its chemical structure might interact with environmental contaminants, aiding in their breakdown and analysis .
Pharmacokinetics: Drug Metabolism and Distribution
The compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), are essential for drug development. Studies could focus on how the compound or its derivatives are metabolized in the body and how they can be optimized for better therapeutic outcomes .
作用机制
属性
IUPAC Name |
1-(3-bromophenyl)-4-cyclopropylbutane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c14-11-3-1-2-10(7-11)13(16)8-12(15)6-9-4-5-9/h1-3,7,9H,4-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FADITDOGEKTGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)CC(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromophenyl)-4-cyclopropylbutane-1,3-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![trans-2-[Benzyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485490.png)


![trans-2-{[2-(Thiophen-2-yl)ethyl]amino}cyclobutan-1-ol](/img/structure/B1485496.png)
![trans-2-[(4-Methoxy-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1485499.png)
![1-{[(2,4-Dimethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485502.png)
![trans-2-[(5-Hydroxypentyl)amino]cyclobutan-1-ol](/img/structure/B1485503.png)

![trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol](/img/structure/B1485506.png)

![trans-2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}cyclobutan-1-ol](/img/structure/B1485508.png)
![trans-2-[2-(2,3-Dimethylphenyl)hydrazin-1-yl]cyclobutan-1-ol](/img/structure/B1485509.png)
![trans-2-[Bis(2-hydroxypropyl)amino]cyclobutan-1-ol](/img/structure/B1485511.png)